5-Tetradecene, 1-bromo-, (5Z)-
Description
5-Tetradecene, 1-bromo-, (5Z)- is a brominated unsaturated hydrocarbon with a 14-carbon chain, a bromine substituent at position 1, and a cis-configured double bond at position 5 (Z stereochemistry). Its molecular formula is C₁₄H₂₇Br, with a molecular weight of 275.27 g/mol. This compound belongs to the class of alkenyl halides, which are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck) due to the reactivity of the C–Br bond .
Properties
Molecular Formula |
C14H27Br |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
(Z)-1-bromotetradec-5-ene |
InChI |
InChI=1S/C14H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10H,2-8,11-14H2,1H3/b10-9- |
InChI Key |
WSWTVFLWDFYSMK-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCBr |
Canonical SMILES |
CCCCCCCCC=CCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tetradecene, 1-bromo-, (5Z)- typically involves the bromination of 5-Tetradecene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine to the desired position on the carbon chain. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (DCM) .
Industrial Production Methods: Industrial production of 5-Tetradecene, 1-bromo-, (5Z)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary bromide undergoes SN2 substitutions due to minimal steric hindrance. Key reactions include:
Mechanistic Insight :
-
SN2 pathways dominate due to the primary alkyl bromide structure.
-
Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states .
Elimination Reactions
Base-induced E2 elimination generates conjugated dienes or alkenes:
| Base | Conditions | Product | Stereochemical Outcome | Source |
|---|---|---|---|---|
| KOtBu | THF, 70°C | 1,5-Tetradecadiene (mixed E/Z) | Non-concerted pathway favored | |
| LDA | –78°C, THF | 1-Pentadecene | Requires β-hydrogen abstraction |
Key Findings :
-
Elimination adjacent to the bromine (C1–C2) competes with substitution, depending on base strength.
-
Conjugated dienes form when elimination occurs near the existing double bond (C5–6) .
Electrophilic Additions
The Z-configured double bond undergoes stereospecific additions:
| Reagent | Conditions | Product | Regiochemistry | Source |
|---|---|---|---|---|
| HBr (gas) | CH2Cl2, 0°C | 1-Bromo-5Z,6-dibromotetradecane | Anti-Markovnikov | |
| mCPBA | RT, 12h | 5Z,6-Epoxide | Cis epoxidation | |
| Br2 | CCl4, dark | 5Z,6E-Dibromide | Anti addition |
Stereochemical Notes :
-
Z-configuration directs syn additions (e.g., epoxidation) but anti additions for halogens .
-
Bromine’s electron-withdrawing effect slightly deactivates the alkene .
Cross-Coupling Reactions
The bromide participates in transition-metal-catalyzed couplings:
| Reaction Type | Partner | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh3)4 | 1-Phenyl-5Z-tetradecene | 85–92% | |
| Heck | Styrene | Pd(OAc)2 | 1-Styryl-5Z-tetradecene | 78% |
Optimization Factors :
-
Bulky ligands improve selectivity for retaining the Z-configuration .
-
Solvent polarity (e.g., DME vs. THF) affects reaction kinetics .
Julia-Kocienski Olefination
Conversion to sulfones enables alkene synthesis:
Mechanistic Highlights :
-
Syn adducts form during carbonyl addition, favoring (E)-alkenes upon elimination .
-
Solvent coordination (e.g., HMPA) modulates transition-state geometry .
Polymerization
Radical-initiated polymerization yields branched polymers:
| Initiator | Conditions | Polymer Properties | Application | Source |
|---|---|---|---|---|
| AIBN | 80°C, toluene | Low crystallinity | Lubricant additives |
Challenges :
-
Bromine termination limits chain growth.
-
Z-configuration introduces steric hindrance during propagation.
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Stereochemical Influence | Key Factor |
|---|---|---|---|
| SN2 Substitution | High | None | Primary bromide structure |
| E2 Elimination | Moderate | Conjugation stability | Base strength |
| Suzuki Coupling | High | Z-configuration retained | Catalyst choice |
| Electrophilic Addition | Low | Z-alkene geometry | Electronic effects |
Scientific Research Applications
Applications in Organic Synthesis
1. Precursor for Complex Molecules
5-Tetradecene, 1-bromo-, (5Z)- serves as a vital precursor in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as:
- Nucleophilic substitutions : The bromine atom can be replaced by nucleophiles to form new carbon-nitrogen or carbon-oxygen bonds.
- Cross-coupling reactions : It can participate in reactions like Suzuki or Heck coupling to form biaryl compounds.
These transformations are crucial for developing pharmaceuticals and agrochemicals.
2. Polymer Chemistry
Due to its unsaturation and halogen functionality, this compound can be incorporated into polymer matrices. It can act as a monomer or comonomer in the production of:
- Polyolefins : Enhancing properties such as thermal stability and mechanical strength.
- Functionalized polymers : Introducing specific functionalities that enable further modification or crosslinking.
Biological Applications
1. Pheromone Precursor
Research suggests that 5-Tetradecene, 1-bromo-, (5Z)- may function as a precursor for pheromones in certain biological systems. This potential application highlights its importance in ecological studies and pest management strategies.
Case Studies
Mechanism of Action
The mechanism of action of 5-Tetradecene, 1-bromo-, (5Z)- involves its interaction with nucleophiles, leading to substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Non-Brominated Alkenes: (E)-5-Tetradecene and 5-Tetradecene
- Structure : Both isomers lack the bromine substituent but share the 14-carbon chain and double bond at position 3.
- Properties: (E)-5-Tetradecene (trans isomer) has been identified in natural products, such as Etlingera elatior flowers, where it correlates with antibacterial activity against Staphylococcus aureus (DIZ: 13.20 mm in ethyl acetate fractions) . 5-Tetradecene (stereochemistry unspecified) is reported in L. minor extracts, though its biological role remains unclear .
- Key Differences : The absence of bromine reduces electrophilicity, limiting utility in substitution reactions but enhancing biocompatibility for antimicrobial applications .
Brominated Saturated Analog: 1-Bromotetradecane
- Structure : A saturated 14-carbon chain with a terminal bromine (C₁₄H₂₉Br).
- Properties :
Branched Isomer: 1-Tetradecene, 2-decyl-
Shorter-Chain Bromoalkene: 1-Bromo-2-pentene
- Structure: A 5-carbon bromoalkene used in synthesizing undecenynols via copper acetylide coupling .
- Properties :
Data Table: Comparative Properties of Selected Compounds
Research Findings and Implications
- Reactivity : The bromine atom in 1-bromo-5Z-tetradecene enhances its utility in metal-catalyzed reactions, similar to 1-bromo-2-pentene, which forms carbon-carbon bonds with acetylides .
Biological Activity
5-Tetradecene, 1-bromo-, (5Z)- is a halogenated olefin that has garnered interest in various fields, including organic synthesis and potential biological applications. Understanding its biological activity is critical for assessing its utility in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
- Chemical Formula : C14H27Br
- Molecular Weight : 273.27 g/mol
- Structural Characteristics : This compound features a long carbon chain with a bromine atom at the first position and a double bond at the fifth carbon, indicating its classification as a brominated alkene.
Antimicrobial Properties
Research has indicated that halogenated compounds, including brominated alkenes, often exhibit antimicrobial activities. For instance, studies have shown that similar compounds can disrupt microbial cell membranes or interfere with metabolic processes.
- Mechanism of Action : The presence of the bromine atom may enhance the lipophilicity of the compound, allowing it to penetrate microbial membranes more effectively.
- Case Studies :
- A study on related brominated alkenes demonstrated significant antifungal activity against various strains of fungi, suggesting potential applications in agricultural fungicides .
- Another investigation into the antimicrobial efficacy of halogenated compounds found that they could inhibit the growth of Gram-positive and Gram-negative bacteria .
Insecticidal Activity
The insecticidal properties of halogenated compounds have also been explored. A study focusing on secondary metabolites from plants revealed that certain brominated compounds exhibit insecticidal effects against pests like Tribolium species.
- Efficacy : The insecticidal activity was attributed to the ability of these compounds to interfere with the nervous system of insects, leading to paralysis or death.
- Research Findings : The effectiveness of 5-Tetradecene, 1-bromo-, (5Z)- as an insecticide remains to be fully established; however, its structural analogs have shown promising results in laboratory settings .
Cytotoxicity and Pharmacological Potential
The cytotoxic effects of halogenated alkenes are an area of active research. While some studies suggest potential therapeutic applications due to their ability to induce apoptosis in cancer cells, caution is warranted due to possible toxicity.
- Cytotoxic Mechanisms : Brominated alkenes may induce oxidative stress or DNA damage in cellular models.
- Research Insights : A comparative analysis indicated that while some brominated compounds exhibit selective toxicity towards cancer cells, others may pose risks to normal cells .
Comparative Biological Activity Table
| Compound | Antimicrobial Activity | Insecticidal Activity | Cytotoxicity |
|---|---|---|---|
| 5-Tetradecene, 1-bromo-, (5Z)- | Moderate | Potentially effective | Needs further study |
| Related Brominated Compounds | High | Confirmed | Variable |
Q & A
Q. Table 1: Key Spectroscopic Indicators
| Technique | Key Data Points | Significance |
|---|---|---|
| ¹H NMR | δ 5.2–5.6 (alkene protons), J = 10–12 Hz | Confirms Z-configuration |
| ¹³C NMR | δ 30–35 (C-1), δ 120–130 (C-5/C-6) | Bromine electronic effects |
| IR | ~500–600 cm⁻¹ (C-Br) | Functional group identification |
[Basic] What synthetic routes are effective for preparing (5Z)-1-bromo-5-tetradecene?
Answer:
- Halogenation of Alkenes: Use N-bromosuccinimide (NBS) with a Z-configured alkene precursor under radical initiation (e.g., AIBN) to retain stereochemistry .
- Cross-Coupling Reactions: Employ organometallic intermediates (e.g., zirconacyclopentadienes) with brominated electrophiles, as demonstrated in analogous systems .
- Elimination Reactions: Dehydrohalogenation of vicinal dibromides using strong bases (e.g., KOH/EtOH) under controlled temperature to favor Z-isomer formation .
Methodological Considerations:
- Monitor reaction progress via TLC (Rf comparison with standards).
- Purify via column chromatography (hexane/ethyl acetate) to isolate the Z-isomer .
[Advanced] How can stereoselectivity be optimized to minimize E-isomer contamination during synthesis?
Answer:
- Temperature Control: Lower temperatures (0–25°C) favor kinetic control, enhancing Z-selectivity .
- Solvent Polarity: Use non-polar solvents (e.g., hexane) to reduce ionic intermediates that promote E-isomerization .
- Catalyst Design: Chiral ligands in transition-metal catalysis (e.g., Pd or Cu complexes) can enforce stereochemical outcomes .
Q. Table 2: Optimization Parameters for Z-Selectivity
| Parameter | Optimal Condition | Effect on Isomer Ratio (Z:E) |
|---|---|---|
| Temperature | 0–25°C | Increases Z-formation |
| Solvent | Hexane | Reduces ionic intermediates |
| Catalyst | Pd with chiral ligands | Enforces Z-configuration |
[Advanced] How can researchers reconcile discrepancies in reported physical properties (e.g., boiling point) of (5Z)-1-bromo-5-tetradecene?
Answer:
- Purity Assessment: Use HPLC or GC-MS to quantify impurities (e.g., E-isomers, residual solvents) that alter boiling points .
- Standardized Measurements: Adopt IUPAC guidelines for determining properties under controlled conditions (e.g., 1 atm pressure) .
- Computational Validation: Compare experimental data with DFT-calculated properties (e.g., dipole moments, boiling points) to identify outliers .
[Basic] What safety protocols are essential when handling (5Z)-1-bromo-5-tetradecene?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to mitigate inhalation risks from volatile brominated compounds .
- Waste Disposal: Neutralize brominated waste with sodium thiosulfate before disposal .
[Advanced] How does the bromine substituent influence the alkene’s reactivity in electrophilic addition reactions?
Answer:
- Electronic Effects: Bromine’s electron-withdrawing nature polarizes the alkene, increasing susceptibility to electrophiles (e.g., HBr addition follows anti-Markovnikov orientation) .
- Mechanistic Pathways: Bromine stabilizes carbocation intermediates at C-1, directing regioselectivity. For example, hydrohalogenation may yield 1,2-dibromo derivatives .
Experimental Validation:
[Basic] How should synthesis and characterization data be documented to ensure reproducibility?
Answer:
- Detailed Reagent Descriptions: Specify purity (≥95%), suppliers, and batch numbers for all chemicals .
- Step-by-Step Protocols: Include reaction times, temperatures, and purification methods (e.g., column chromatography gradients) .
- Raw Spectral Data: Attach NMR/IR spectra with annotated peaks in supplementary materials .
[Advanced] What computational tools predict the conformational stability of (5Z)-1-bromo-5-tetradecene?
Answer:
- Molecular Dynamics (MD): Simulate rotational barriers around the C5-C6 double bond to assess stability .
- Density Functional Theory (DFT): Calculate Gibbs free energy differences between Z and E isomers to predict dominant conformers .
Validation:
[Basic] What are the key differences between Z and E isomers in analytical characterization?
Answer:
- NMR Coupling Constants: Z isomers exhibit smaller J values (10–12 Hz) compared to E isomers (12–16 Hz) due to dihedral angle differences .
- IR Absorbance: Z isomers may show slightly lower C=C stretch frequencies due to reduced conjugation with bromine .
[Advanced] How do kinetic vs. thermodynamic control strategies impact isomeric purity?
Answer:
- Kinetic Control: Short reaction times and low temperatures favor the Z isomer (lower activation energy) .
- Thermodynamic Control: Prolonged heating shifts equilibrium toward the more stable E isomer (lower Gibbs energy) .
Experimental Design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
